molecular formula C8H14O4S B2644861 2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide CAS No. 2287333-84-8

2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide

Cat. No. B2644861
M. Wt: 206.26
InChI Key: XNASVTVJTGHKIN-UHFFFAOYSA-N
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Description

The compound “2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide” seems to be a type of spiro compound, which is a class of organic compounds that have two or more rings that share a single atom . Spiro compounds are known for their unique chemical and physical properties, and they are used in a variety of applications, including pharmaceuticals and materials science .

Scientific Research Applications

Synthesis Processes

1,7-dioxaspiro[5.5]undecanes and 1-oxa-7-thiaspiro[5.5]undecanes have been synthesized from exo-glycal reacting with aryl alcohols or thiophenols in the presence of Lewis acid BF3·OEt2. This process involves tandem Ferrier rearrangement, glycosylation, and Friedel–Crafts alkylation, yielding products in good to excellent yields (Lin et al., 2010). Similarly, 1,7-Dithia and 1-oxa-7-thiaspiro[5.5]undecanes, along with related systems, were prepared through acid cyclization from appropriate ketone dithiol or hydroxy ketone thiol precursors, with configurations and conformations determined by 13C NMR analysis and equilibration studies (Deslongchamps et al., 1981).

Crystal and Molecular Structure

The crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative, namely 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate (DBH), were studied, revealing its triclinic nature and confirming its molecular structure through quantum chemical computations. The thermodynamic properties were also assessed to understand the nature of DBH (Zeng et al., 2021). The structures of compounds such as 3,4-epoxy-1,7-dioxaspiro[5.5]undecan-5-ol and others were determined by X-ray crystallography, highlighting their conformational and structural aspects (Brimble et al., 1997).

Spectroscopic Analysis and Structural Insights

Conformational analysis of 1-oxaspiro[5.5]undecanes via 13C nuclear magnetic resonance spectroscopy revealed the existence of major and minor conformers at room temperature and the significance of endo and exo anomeric effects in acetal function (Deslongchamps & Pothier, 1990). Syntheses and crystal structures of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives were reported, with structural characterization performed via X-ray single-crystal diffraction, IR, and UV–Vis, highlighting the existence of intermolecular interactions in their structure (Zeng et al., 2013).

properties

IUPAC Name

2,4-dioxa-3λ6-thiaspiro[5.5]undecane 3,3-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c9-13(10)11-6-8(7-12-13)4-2-1-3-5-8/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNASVTVJTGHKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)COS(=O)(=O)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide

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